Cas no 799842-06-1 (Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate)

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate structure
799842-06-1 structure
Nome do Produto:Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
N.o CAS:799842-06-1
MF:C16H17FN2O4S
MW:352.380586385727
MDL:MFCD16660485
CID:826799
PubChem ID:24865513

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
    • 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-Pyrimidinecarboxylic acid methyl ester
    • Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine- 5-carboxylate
    • METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLATE""
    • 4-(4-fluoro-phenyl)-6-isopropyl-2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester
    • methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonyl-pyrimidine-5-carboxylate
    • Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxylate (ACI)
    • 4-(4-Fluorophenyl)-6-isopropyl-2-(methanesulfonyl)pyrimidine-5-carboxylic acid methyl ester
    • SCHEMBL4756219
    • DTXSID80647755
    • Methyl4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
    • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate
    • AKOS016003256
    • YEMPJZCYHYWHGT-UHFFFAOYSA-N
    • AC-30581
    • methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate
    • Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
    • 799842-06-1
    • FT-0671726
    • A24850
    • MDL: MFCD16660485
    • Inchi: 1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3
    • Chave InChI: YEMPJZCYHYWHGT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(C)C)=NC(S(C)(=O)=O)=NC=1C1C=CC(F)=CC=1)OC

Propriedades Computadas

  • Massa Exacta: 352.08900
  • Massa monoisotópica: 352.08930636g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 541
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 94.6Ų

Propriedades Experimentais

  • PSA: 94.60000
  • LogP: 3.67700

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Informações de segurança

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933599090
  • Dados aduaneiros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A089003678-10g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
10g
$787.50 2023-09-01
A2B Chem LLC
AD99921-1g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1
1g
$4924.00 2024-04-19
Aaron
AR008LFH-1g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
1g
$1541.00 2025-02-11
Chemenu
CM166553-5g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
5g
$421 2021-08-05
Chemenu
CM166553-10g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
10g
$701 2021-08-05
TRC
M303920-10mg
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1
10mg
$ 196.00 2023-09-07
Aaron
AR008LFH-100mg
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
100mg
$541.00 2025-02-11
Chemenu
CM166553-1g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
1g
$178 2024-07-23
Matrix Scientific
094406-250mg
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, 95+%
799842-06-1 95+%
250mg
$2835.00 2023-09-06
TRC
M303920-100mg
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1
100mg
$ 1605.00 2023-09-07

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Acetic acid ,  Pyridine Solvents: Isopropanol ;  48 h, rt
2.1 Solvents: Dimethyl sulfoxide ;  22 h, 100 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone ;  2 h, rt
Referência
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate
Wang, Daolin; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(3), 148-149

Synthetic Routes 2

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Referência
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  22 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone ;  2 h, rt
Referência
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate
Wang, Daolin; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(3), 148-149

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Acetic acid ,  Pyridine Solvents: Toluene ;  15 h, rt → reflux
2.1 Solvents: 1-Butanol ;  15 h, 100 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ;  6 h, rt
Referência
A process for preparing intermediates of rosuvastatin calcium
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Referência
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ;  6 h, rt
Referência
A process for preparing intermediates of rosuvastatin calcium
, China, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Referência
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Synthetic Routes 8

Condições de reacção
1.1 Solvents: 1-Butanol ;  15 h, 100 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ;  6 h, rt
Referência
A process for preparing intermediates of rosuvastatin calcium
, China, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone ;  2 h, rt
Referência
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate
Wang, Daolin; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(3), 148-149

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  0 °C; 0 °C → rt; 2 h, rt
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Referência
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Raw materials

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Preparation Products

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